molecular formula C17H18ClN3O3S B5340220 N-(4-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

Cat. No. B5340220
M. Wt: 379.9 g/mol
InChI Key: HHVBPPDPSLBCAX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that has been widely studied for its potential use in various fields of research, including neuroscience, drug discovery, and medicinal chemistry.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the binding of the endogenous ligand glutamate. By blocking the activation of the NMDA receptor, CPP can modulate synaptic plasticity and memory formation in the brain. Additionally, CPP has been shown to have anxiolytic and anticonvulsant effects, which may be mediated through its actions on the NMDA receptor.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on the NMDA receptor, CPP has been shown to modulate the activity of other neurotransmitter systems, including the serotonergic and dopaminergic systems. Additionally, CPP has been shown to have anti-inflammatory and analgesic effects, which may be mediated through its actions on the immune system.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CPP in lab experiments is its high potency and specificity for the NMDA receptor. This makes it a valuable tool for studying the function of this receptor in the brain. However, one of the limitations of using CPP is its potential for off-target effects, as it has been shown to modulate the activity of other neurotransmitter systems. Additionally, the synthesis of CPP is a complex process that requires specialized equipment and expertise, which may make it difficult for some researchers to use.

Future Directions

There are a number of potential future directions for the study of CPP. One area of interest is the development of new analogs of CPP that may have improved potency and selectivity for the NMDA receptor. Additionally, CPP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Further research is needed to fully understand the potential of CPP in these areas.
Conclusion
CPP is a piperazine derivative that has gained significant attention in the field of scientific research. Its high potency and specificity for the NMDA receptor make it a valuable tool for studying the function of this receptor in the brain. Additionally, CPP has been shown to have a number of biochemical and physiological effects in the body, which may have potential therapeutic applications. While there are limitations to the use of CPP in lab experiments, further research is needed to fully understand its potential in the field of neuroscience and beyond.

Synthesis Methods

CPP can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with phenylsulfonyl chloride to produce 4-chlorophenylsulfonamide. This intermediate compound is then reacted with piperazinecarboxylic acid to produce CPP. The synthesis of CPP is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

CPP has been widely studied for its potential use in various fields of scientific research. One of the primary applications of CPP is in the field of neuroscience, where it has been used as a tool to study the function of NMDA receptors in the brain. CPP is a potent antagonist of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBPPDPSLBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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